molecular formula C10H12FNO2 B13986263 Methyl 3-amino-4-fluorophenylpropanoate

Methyl 3-amino-4-fluorophenylpropanoate

Cat. No.: B13986263
M. Wt: 197.21 g/mol
InChI Key: SIZGPCLSABVMIY-UHFFFAOYSA-N
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Description

Methyl 3-(3-amino-4-fluorophenyl)propanoate is an organic compound with the molecular formula C10H12FNO2 It is a derivative of propanoic acid and contains an amino group and a fluorine atom attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3-amino-4-fluorophenyl)propanoate typically involves the esterification of 3-(3-amino-4-fluorophenyl)propanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:

3-(3-amino-4-fluorophenyl)propanoic acid+methanolacid catalystMethyl 3-(3-amino-4-fluorophenyl)propanoate+water\text{3-(3-amino-4-fluorophenyl)propanoic acid} + \text{methanol} \xrightarrow{\text{acid catalyst}} \text{Methyl 3-(3-amino-4-fluorophenyl)propanoate} + \text{water} 3-(3-amino-4-fluorophenyl)propanoic acid+methanolacid catalyst​Methyl 3-(3-amino-4-fluorophenyl)propanoate+water

Industrial Production Methods

In an industrial setting, the production of Methyl 3-(3-amino-4-fluorophenyl)propanoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-amino-4-fluorophenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The fluorine atom can be substituted with other halogens or functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.

Major Products Formed

    Oxidation: Formation of 3-(3-nitro-4-fluorophenyl)propanoate.

    Reduction: Formation of 3-(3-amino-4-fluorophenyl)propanol.

    Substitution: Formation of 3-(3-amino-4-iodophenyl)propanoate.

Scientific Research Applications

Methyl 3-(3-amino-4-fluorophenyl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of Methyl 3-(3-amino-4-fluorophenyl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The ester group can undergo hydrolysis to release the active 3-(3-amino-4-fluorophenyl)propanoic acid, which can interact with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(3-amino-4-chlorophenyl)propanoate
  • Methyl 3-(3-amino-4-bromophenyl)propanoate
  • Methyl 3-(3-amino-4-methylphenyl)propanoate

Uniqueness

Methyl 3-(3-amino-4-fluorophenyl)propanoate is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine atoms can enhance the metabolic stability of the compound and improve its binding affinity to biological targets compared to its chloro, bromo, and methyl analogs.

Properties

Molecular Formula

C10H12FNO2

Molecular Weight

197.21 g/mol

IUPAC Name

methyl 3-(3-amino-4-fluorophenyl)propanoate

InChI

InChI=1S/C10H12FNO2/c1-14-10(13)5-3-7-2-4-8(11)9(12)6-7/h2,4,6H,3,5,12H2,1H3

InChI Key

SIZGPCLSABVMIY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC1=CC(=C(C=C1)F)N

Origin of Product

United States

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